![molecular formula C17H9NO3S B12581438 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 209908-46-3](/img/structure/B12581438.png)
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione is a complex organic compound that belongs to the family of quinoid compounds. These compounds are characterized by their unique structure, which includes a quinone moiety. Quinone derivatives are known for their diverse biological activities and are found in various natural products, medicines, and biochemical substances .
Métodos De Preparación
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione involves multiple steps. One common method includes the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The highest yields are typically obtained when thiourea is used in ethanol in the presence of hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including halogenation, oxidation, and substitution. For instance, halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene) derivatives can introduce up to four halogen atoms, depending on the reaction conditions . Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogens. The major products formed from these reactions are often derivatives with enhanced biological activities.
Aplicaciones Científicas De Investigación
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione has several scientific research applications. It is used in the synthesis of pharmacologically active compounds, including those with antioxidant, antiviral, antibacterial, and antifungal properties . Additionally, its unique structure makes it a valuable compound for studying redox reactions and the mechanisms of action of quinone derivatives in biological systems .
Mecanismo De Acción
The mechanism of action of this compound involves its redox potential and electrophilicity. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where the generated ROS can lead to cell death in cancer cells . The molecular targets and pathways involved include various cellular enzymes and signaling pathways that respond to oxidative stress.
Comparación Con Compuestos Similares
Similar compounds include other quinone derivatives such as 1,4-benzoquinone and 1,3-benzoxathiol-2-one derivatives. Compared to these compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione exhibits unique properties due to the presence of the thiazole ring, which enhances its biological activity and redox potential . This makes it a more potent compound in various applications, including medicinal chemistry and biochemical research.
Propiedades
Número CAS |
209908-46-3 |
|---|---|
Fórmula molecular |
C17H9NO3S |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C17H9NO3S/c19-10-7-5-9(6-8-10)17-18-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8,19H |
Clave InChI |
MDCMCYIUPVNGCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


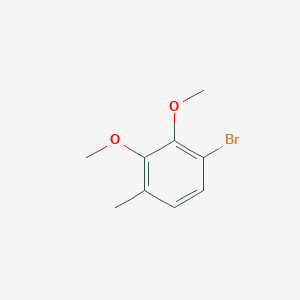
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
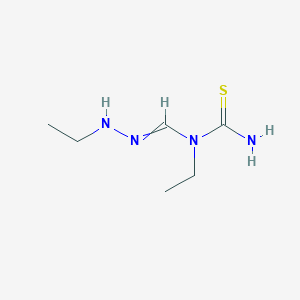

![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
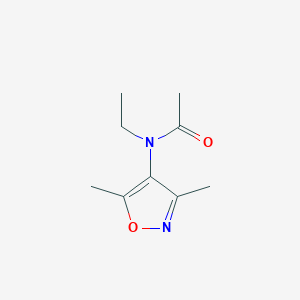
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
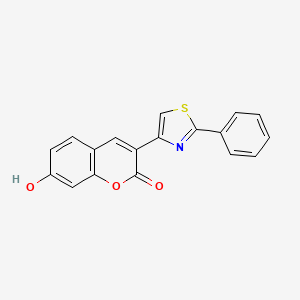
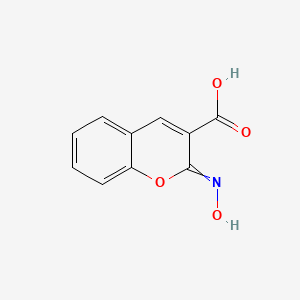
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)



